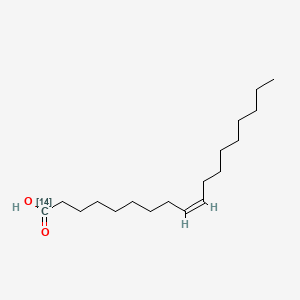

(Z)-(114C)Octadec-9-enoic acid

Beschreibung

(Z)-Octadec-9-enoic acid, commonly known as oleic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C₁₈H₃₄O₂ and CAS number 112-80-1. It is characterized by a cis (Z)-configuration double bond at the 9th carbon of its 18-carbon chain .

Eigenschaften

CAS-Nummer |

3343-81-5 |

|---|---|

Molekularformel |

C18H34O2 |

Molekulargewicht |

284.5 g/mol |

IUPAC-Name |

(Z)-(114C)octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i18+2 |

InChI-Schlüssel |

ZQPPMHVWECSIRJ-JVBZJRCZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCC[14C](=O)O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Oxidation

Oleic acid oxidation occurs slowly in the air at the double bond . This process, known as rancidification in foods and drying in coatings, leads to the formation of volatile compounds that cause an unpleasant odor and taste .

Reduction

Hydrogenation of oleic acid's double bond results in the saturated derivative stearic acid . The reduction of the carboxylic acid group yields oleyl alcohol .

Ozonolysis

Ozonolysis of oleic acid is an important industrial route for producing azelaic acid and nonanoic acid :

Azelaic acid esters are used in lubricants and plasticizers .

Salt Formation

Oleic acid reacts with aqueous bases to form soaps called oleates . Neutralizing oleic acid with ethanolamines produces protic ionic liquid monoethanolamine oleate .

Addition Reactions

Iodine can be added across the double bond of oleic acid .

Rust Inhibition

9-Octadecenoic acid(z)-, reaction products with 3-(dodecenyl) dihydro-, 2,5-furandione, and triethylenetetramine is used as a rust inhibitor in various industrial lubricants and greases . It provides excellent rust protection, water separation, and enhanced oxidation stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

Physical and Chemical Properties

| Property | Oleic Acid (Z-C18:1) | Elaidic Acid (E-C18:1) | Stearic Acid (C18:0) | Linoleic Acid (C18:2) |

|---|---|---|---|---|

| Melting Point (°C) | 13–14 | 45–47 | 69–70 | -5 to -1 |

| State at 25°C | Liquid | Solid | Solid | Liquid |

| Health Impact | Beneficial | Harmful (trans fat) | Neutral | Essential (omega-6) |

Notes:

- The cis configuration in oleic acid lowers its melting point compared to the trans isomer (elaidic acid) and saturated analog (stearic acid) .

- Increasing unsaturation (e.g., linoleic acid with two double bonds) further reduces melting points .

Oleic Acid (Z-C18:1) :

- Anti-inflammatory : Modulates NF-κB signaling, reducing inflammation .

- Anti-photoaging : Protects skin cells from UV-induced damage .

- Drug Delivery: Enhances bioavailability in self-nanoemulsifying drug systems .

Elaidic Acid (E-C18:1) :

Linoleic Acid (C18:2) :

- Essential Nutrient : Precursor to arachidonic acid, critical for brain function .

- Oxidative Sensitivity : Prone to lipid peroxidation due to multiple double bonds .

Stearic Acid (C18:0) :

Analytical Differentiation

- Chromatography : High-resolution gas chromatography (GC) and liquid chromatography (LC) distinguish cis/trans isomers .

- Mass Spectrometry (MS): Fragmentation patterns identify double-bond positions (e.g., C9 in oleic acid vs. C9 and C12 in linoleic acid) .

- Nuclear Magnetic Resonance (NMR) : Confirms double-bond geometry (Z vs. E) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.